molecular formula C10H9NO2 B050691 1-Hydroxy-7-methylquinolin-2(1H)-one CAS No. 112590-57-5

1-Hydroxy-7-methylquinolin-2(1H)-one

Cat. No. B050691
CAS RN: 112590-57-5
M. Wt: 175.18 g/mol
InChI Key: CXURJWXVSCKUKA-UHFFFAOYSA-N
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Description

1-Hydroxy-7-methylquinolin-2(1H)-one, also known as 7-hydroxy-8-methylquinoline-2(1H)-one, is a heterocyclic compound with a molecular formula of C10H9NO2. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

1-Hydroxy-7-methylquinolin-2(1H)-one has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit antibacterial, antifungal, antiviral, and anticancer properties. It has been used as a lead compound for the development of new drugs for the treatment of infectious diseases and cancer. In agriculture, this compound has been shown to have herbicidal and insecticidal properties. It has been used as a potential alternative to traditional pesticides. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-hydroxy-7-methylquinolin-2(1H)-one is not fully understood. However, studies have shown that this compound exerts its biological activity by inhibiting various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In bacteria, this compound has been shown to inhibit DNA replication and transcription, leading to bacterial cell death. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In insects, this compound has been shown to disrupt the nervous system, leading to paralysis and death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-hydroxy-7-methylquinolin-2(1H)-one in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. This compound has also been shown to have low toxicity in mammalian cells, making it a potential lead compound for drug development. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 1-hydroxy-7-methylquinolin-2(1H)-one. One direction is the development of new derivatives with improved solubility and efficacy. Another direction is the investigation of the mechanism of action of this compound to better understand its biological activity. Additionally, the potential applications of this compound in agriculture and material science should be further explored. Finally, the development of new drugs based on this compound should be pursued for the treatment of infectious diseases and cancer.

Synthesis Methods

1-Hydroxy-7-methylquinolin-2(1H)-one can be synthesized by several methods, including the Skraup synthesis, Pfitzinger reaction, and Friedlander synthesis. Among these methods, the Skraup synthesis is the most commonly used method for the synthesis of this compound. This method involves the condensation of aniline, glycerol, and sulfuric acid with 2-methylquinoline under high temperature and pressure conditions.

properties

CAS RN

112590-57-5

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-hydroxy-7-methylquinolin-2-one

InChI

InChI=1S/C10H9NO2/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-6,13H,1H3

InChI Key

CXURJWXVSCKUKA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=CC(=O)N2O

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=O)N2O

synonyms

2(1H)-Quinolinone,1-hydroxy-7-methyl-(9CI)

Origin of Product

United States

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